2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile
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Overview
Description
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H5FN2S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing aromatic compound. The presence of an amino group at the 2-position, a fluorine atom at the 6-position, and a nitrile group at the 3-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzo[b]thiophene derivative.
Fluorination: Introduction of a fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using amines or ammonia.
Nitrile Formation: The nitrile group at the 3-position can be introduced using cyanation reactions, often involving reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The nitrile group can participate in covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-methylbenzo[b]thiophene-3-carbonitrile: Similar structure but with a methyl group instead of fluorine.
2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications .
Properties
IUPAC Name |
2-amino-6-fluoro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBPFNUJGLSOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593617 |
Source
|
Record name | 2-Amino-6-fluoro-1-benzothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221061-09-2 |
Source
|
Record name | 2-Amino-6-fluoro-1-benzothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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